molecular formula C20H21FN2O2 B2682457 3-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941953-96-4

3-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2682457
CAS RN: 941953-96-4
M. Wt: 340.398
InChI Key: AWEXMYKNDQZKMT-UHFFFAOYSA-N
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Description

3-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound that has been the subject of significant scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Scientific Research Applications

Synthesis and Fluorescence Studies

Fluorophores similar to the compound have been synthesized and characterized for their fluorescence in different organic solvents and aqueous solutions. Their applications in labeling nucleosides and oligodeoxyribonucleotides for fluorescence signaling and higher hybridization affinity than unlabelled counterparts highlight their potential in biochemical assays and molecular biology research (Singh & Singh, 2007).

Imaging the Sigma2 Receptor Status of Solid Tumors

Fluorine-containing benzamide analogs have been developed and evaluated as ligands for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). These compounds, after being radiolabeled with fluorine-18, showed high tumor uptake and acceptable tumor/normal tissue ratios, indicating their usefulness in cancer diagnostics (Tu et al., 2007).

Synthesis of Fluorinated Heterocycles

The research on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation demonstrates the importance of fluorinated compounds in pharmaceutical and agrochemical industries. The study presents a method for creating fluorinated alkene and heterocyclic compounds, which are crucial in drug development and agricultural chemicals (Wu et al., 2017).

Cobalt-Catalyzed C-H Activation/Annulation

The cobalt-catalyzed C-H activation/annulation reaction of benzamides with fluoroalkylated alkynes yielding fluoroalkylated isoquinolinones reveals a synthetic pathway to create compounds that could serve as key intermediates in the development of new pharmaceuticals (Kumon et al., 2021).

properties

IUPAC Name

3-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-13(2)12-23-18-8-7-17(11-14(18)6-9-19(23)24)22-20(25)15-4-3-5-16(21)10-15/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEXMYKNDQZKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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